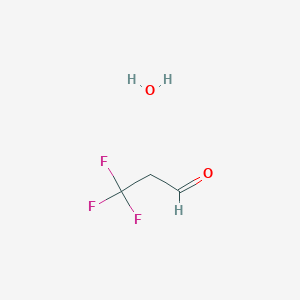
3,3,3-Trifluoropropanal hydrate
Vue d'ensemble
Description
3,3,3-Trifluoropropanal hydrate is a chemical compound with the molecular formula C3H3F3O . It is a solid at room temperature and has a molecular weight of 130.07 .
Synthesis Analysis
A one-step synthesis of 3,3,3-trifluoropropanal dialkyl acetals from readily available 3,3,3-trifluoropropene has been developed . The catalyst used in this process can be recycled for 4 times without obvious deactivation .Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms . The average mass of the molecule is 112.050 Da and the monoisotopic mass is 112.013596 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature with a density of 1.30 . It has a molecular weight of 130.07 .Applications De Recherche Scientifique
Synthesis of Functional Compounds :
- An efficient procedure for synthesizing 3,3,3-trifluoropropanal dialkyl acetals from 3,3,3-trifluoropropene was developed, showcasing an atom-economical strategy for preparing functional CF3-containing compounds (Jianping et al., 2016).
Preparation of Trifluoropropanoic Acid :
- A method for preparing 3,3,3-trifluoropropanoic acid efficiently was reported. The process involves transforming 1-chloro-3,3,3-trifluoropropene into 3,3,3-trifluoropropanal dimethyl acetal, followed by hydrolytic oxidation (Komata et al., 2008).
Conformational Stability Analysis :
- Ab initio calculations were used to investigate the conformational stability and structure of 3,3,3-trifluoropropanal, revealing insights into possible dipolar interactions that stabilize the molecules (Badawi, 1994).
Infrared Spectroscopy Studies :
- The hydration characteristics of the triflate ion, a related compound, were examined using infrared spectroscopy. This study provided insights into the hydrogen bonding and hydration behavior of triflate ions in solutions and solid hydrates (Bergström & Lindgren, 1990).
Synthetic Transformations for Medicinal Chemistry :
- Research on 3,3,3-trifluoropropynyllithium and its reactions with electrophiles has expanded the repertoire of trifluoromethylated compounds available for medicinal scientists, contributing to the advancement of medicinal chemistry (Shimizu et al., 2009).
Miscibility of Fluorinated Alcohols with Water :
- A study on 1,1,1-Trifluoro-propan-2-ol examined the influence of trifluoromethyl groups on the physicochemical properties of fluorinated organic molecules, offering insights into the behavior of such groups in water (Fioroni et al., 2003).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3,3,3-Trifluoropropanal hydrate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with several enzymes, including aldehyde dehydrogenases and oxidoreductases. These enzymes catalyze the oxidation of aldehydes to carboxylic acids, and the presence of fluorine atoms in this compound can influence the enzyme’s activity and specificity. The compound’s interactions with proteins and other biomolecules are primarily driven by its electrophilic nature, allowing it to form covalent bonds with nucleophilic amino acid residues in enzyme active sites .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent adducts with enzyme active sites, leading to enzyme inhibition or activation. The compound’s electrophilic nature allows it to react with nucleophilic residues such as cysteine, lysine, and histidine in proteins, thereby modifying their activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under ambient conditions but can degrade over time, leading to the formation of by-products that may have different biochemical activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It is metabolized by aldehyde dehydrogenases to form 3,3,3-trifluoropropionic acid, which can further participate in various biochemical reactions. The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, potentially leading to alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, including its hydrophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The precise localization of this compound within cells can determine its biochemical effects and interactions with other biomolecules .
Propriétés
IUPAC Name |
3,3,3-trifluoropropanal;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O.H2O/c4-3(5,6)1-2-7;/h2H,1H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCVXMBPUAROSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286734-83-5, 1309602-82-1 | |
| Record name | Propanal, 3,3,3-trifluoro-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoropropanal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1454635.png)
![Spiro[2.3]hexane-5-carboxylic acid](/img/structure/B1454636.png)
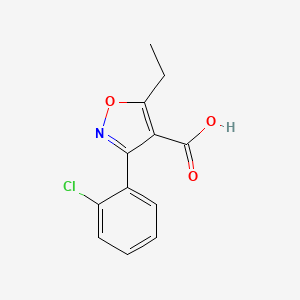
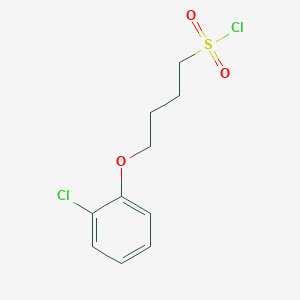
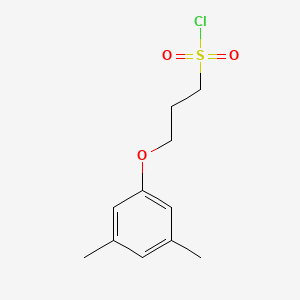

![1-[(4-Chlorophenyl)methyl]-3-(2-methylpropyl)piperazine](/img/structure/B1454645.png)
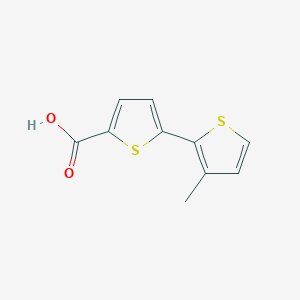

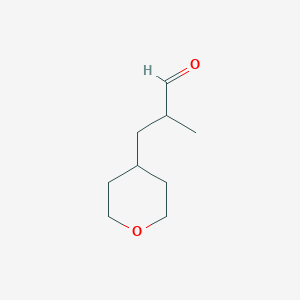
![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1454652.png)
![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)
